molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5

1-[(4-Nitrophenyl)sulfonyl]piperazine

Cat. No. B2639625
M. Wt: 271.29
InChI Key: LIZLJILNEOVKMR-UHFFFAOYSA-N
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Description

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13N3O2 . Its molecular weight is 207.2291 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(4-Nitrophenyl)sulfonyl]piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-[(4-Nitrophenyl)sulfonyl]piperazine” is 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 .


Physical And Chemical Properties Analysis

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antibacterial Activities

  • Wu Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, investigating their antibacterial activities. This research found that specific derivatives exhibited better antibacterial activities at certain concentrations against various pathogens (Wu Qi, 2014).

Adenosine Receptor Antagonists

  • A study by T. Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. They discovered A2B adenosine antagonists with subnanomolar affinity and high selectivity, useful in therapeutic applications (Borrmann et al., 2009).

Cancer Cell Inhibition

  • C. Ananda Kumar et al. (2007) investigated 1-benzhydryl-sulfonyl-piperazine derivatives for their effectiveness in inhibiting breast cancer cell proliferation. The study found significant inhibitory activity in certain derivatives (Kumar et al., 2007).

Antiplasmodial Activity

  • Research by D. Martyn et al. (2010) identified two piperazine sulfonamides with activity against Plasmodium falciparum, contributing to the development of antimalarial drugs (Martyn et al., 2010).

Anticancer Evaluation

  • Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study indicated promising anticancer properties in specific compounds (Turov, 2020).

Fluorescent Probes

  • Y. L. Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on 7-nitro-1,2,3-benzoxadiazole amine attached to a piperazine-based naphthalimide scaffold, contributing to biological and pathological studies (Pak et al., 2016).

Safety And Hazards

The safety information for “1-[(4-Nitrophenyl)sulfonyl]piperazine” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of “1-[(4-Nitrophenyl)sulfonyl]piperazine” and related compounds in mitigating cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth is a promising area of future research . This compound could potentially be used to mitigate radiation side effects in brain tumor patients undergoing radiotherapy .

properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLJILNEOVKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)sulfonyl]piperazine

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